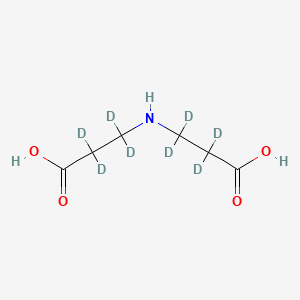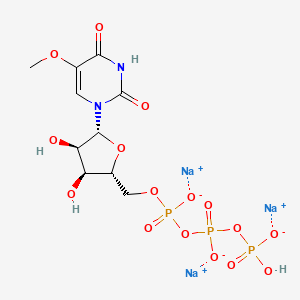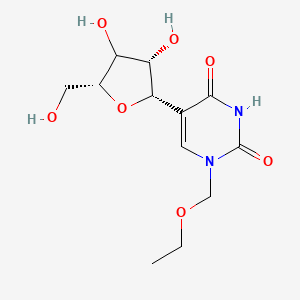
o-Tolualdehyde-13C1 (carbonyl-13C)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Tolualdehyde-13C1 (carbonyl-13C): is an isotopically labeled compound where the carbonyl carbon is enriched with the carbon-13 isotope. This compound is a derivative of o-Tolualdehyde, which is an aromatic aldehyde with the molecular formula C8H8O. The isotopic labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of o-Tolualdehyde-13C1 (carbonyl-13C) typically involves the introduction of the carbon-13 isotope into the carbonyl group of o-Tolualdehyde. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the form of reagents or starting materials. The reaction conditions often involve controlled environments to ensure the incorporation of the isotope without altering the chemical structure of the compound.
Industrial Production Methods: Industrial production of o-Tolualdehyde-13C1 (carbonyl-13C) involves large-scale synthesis using carbon-13 enriched starting materials. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: o-Tolualdehyde-13C1 (carbonyl-13C) undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: o-Toluic acid
Reduction: o-Tolyl alcohol
Substitution: Various substituted o-Tolualdehyde derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: o-Tolualdehyde-13C1 (carbonyl-13C) is used as a tracer in chemical reactions to study reaction mechanisms and pathways. The carbon-13 isotope provides a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to track the movement and transformation of the carbonyl carbon during reactions.
Biology: In biological research, o-Tolualdehyde-13C1 (carbonyl-13C) is used to study metabolic pathways and enzyme-catalyzed reactions. The isotopic labeling helps in identifying and quantifying intermediates and products in complex biological systems.
Medicine: The compound is used in medical research to study drug metabolism and pharmacokinetics. The carbon-13 label allows for precise tracking of the compound’s distribution and transformation in the body.
Industry: In industrial applications, o-Tolualdehyde-13C1 (carbonyl-13C) is used in the development and testing of new materials and chemical processes. The isotopic labeling provides valuable information on the behavior and stability of compounds under various conditions.
Mécanisme D'action
The mechanism of action of o-Tolualdehyde-13C1 (carbonyl-13C) involves its interaction with various molecular targets and pathways. The carbonyl group can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations. The carbon-13 isotope provides a unique signature that can be detected using NMR spectroscopy, allowing researchers to study the detailed mechanisms of these reactions.
Comparaison Avec Des Composés Similaires
o-Tolualdehyde: The non-labeled version of the compound.
p-Tolualdehyde: A positional isomer with the aldehyde group in the para position.
m-Tolualdehyde: A positional isomer with the aldehyde group in the meta position.
Uniqueness: o-Tolualdehyde-13C1 (carbonyl-13C) is unique due to the presence of the carbon-13 isotope in the carbonyl group. This isotopic labeling provides distinct advantages in research applications, allowing for precise tracking and analysis of the compound in various chemical and biological systems. The carbon-13 label enhances the sensitivity and resolution of NMR spectroscopy, making it a valuable tool for studying complex reaction mechanisms and pathways.
Propriétés
Formule moléculaire |
C8H8O |
|---|---|
Poids moléculaire |
121.14 g/mol |
Nom IUPAC |
2-methylbenzaldehyde |
InChI |
InChI=1S/C8H8O/c1-7-4-2-3-5-8(7)6-9/h2-6H,1H3/i6+1 |
Clé InChI |
BTFQKIATRPGRBS-PTQBSOBMSA-N |
SMILES isomérique |
CC1=CC=CC=C1[13CH]=O |
SMILES canonique |
CC1=CC=CC=C1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-fluoropyridin-4-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15140932.png)


![tripotassium;(2E)-3-[6-(cyanomethylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate](/img/structure/B15140963.png)




![(2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate](/img/structure/B15141000.png)

![2-[3-(6-methylpyridin-2-yl)-4-thieno[3,2-c]pyridin-2-ylpyrazol-1-yl]-N-phenylacetamide](/img/structure/B15141014.png)
